3-Fluoropyridine-4-boronic acid hydrate
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Overview
Description
3-Fluoropyridine-4-boronic acid hydrate is an organoboron compound with the molecular formula C₅H₇BFNO₃. It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a boronic acid group is attached at the fourth position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of pyridine using fluorinating agents such as Selectfluor® . The boronic acid group can be introduced via borylation reactions using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of 3-Fluoropyridine-4-boronic acid hydrate often employs scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. This method ensures high yield and purity, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyridine-4-boronic acid hydrate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Fluorinating Agents:
Oxidizing Agents: For the oxidation of the pyridine ring.
Major Products
Coupled Products: Resulting from Suzuki-Miyaura coupling.
N-Oxides: Formed through oxidation reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-Fluoropyridine-4-boronic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-4-boronic acid hydrate primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is crucial for the synthesis of various organic compounds, making it a valuable tool in organic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropyridine-4-boronic acid
- 3-Bromopyridine-4-boronic acid
- 3-Iodopyridine-4-boronic acid
Uniqueness
3-Fluoropyridine-4-boronic acid hydrate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine substitution enhances the compound’s stability and reactivity, making it particularly useful in various synthetic applications .
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)boronic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESGEMIQUNLQHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)F)(O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381405 |
Source
|
Record name | 3-Fluoropyridine-4-boronic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029880-18-9 |
Source
|
Record name | 3-Fluoropyridine-4-boronic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoropyridine-4-boronic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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